

Application Notes and Protocols: Synthesis of Enol N,N-Dimethylsulfamates from Ketones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfamide, tetramethyl-*

Cat. No.: *B1295353*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enol N,N-dimethylsulfamates are valuable intermediates in organic synthesis and have emerged as a significant pharmacophore in drug discovery. Their synthesis is primarily achieved through the reaction of a ketone enolate with an electrophilic sulfamoylating agent. This document provides detailed application notes and protocols for the synthesis of enol N,N-dimethylsulfamates, focusing on the regioselective formation from unsymmetrical ketones and their potential applications. The incorrect notion of using tetramethylsulfamide directly for this transformation is clarified; the viable route proceeds via trapping of a pre-formed enolate with N,N-dimethylsulfamoyl chloride.

Core Concepts: Regioselective Enolate Formation

The reaction of an unsymmetrical ketone with a base can lead to the formation of two distinct enolates: the kinetic and the thermodynamic enolate. The ability to selectively generate one over the other is crucial for the regioselective synthesis of enol N,N-dimethylsulfamates.

- **Kinetic Enolate:** Formed by the removal of a proton from the less sterically hindered α -carbon. This pathway is favored under conditions of strong, bulky bases at low temperatures. A commonly used base for kinetic enolate formation is Lithium Diisopropylamide (LDA).

- Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α -carbon, leading to a more stable, more substituted double bond in the enolate. This is favored under equilibrium conditions, typically using a smaller, less hindered base at higher temperatures.

Experimental Protocols

The following protocols outline the general procedures for the synthesis of enol N,N-dimethylsulfamates via kinetic and thermodynamic enolate control.

Protocol 1: Synthesis of the Kinetic Enol N,N-Dimethylsulfamate from 2-Methylcyclohexanone

This protocol details the formation of the less substituted enol sulfamate.

Materials:

- 2-Methylcyclohexanone
- Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
- N,N-Dimethylsulfamoyl chloride
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.
- Enolate Formation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. 2-Methylcyclohexanone is added dropwise to the cooled solvent.
- A solution of Lithium Diisopropylamide (LDA) is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.
- Trapping the Enolate: N,N-Dimethylsulfamoyl chloride is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired kinetic enol N,N-dimethylsulfamate.

Protocol 2: Synthesis of the Thermodynamic Enol N,N-Dimethylsulfamate (General Procedure)

This protocol outlines the general steps for forming the more substituted enol sulfamate.

Materials:

- Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
- Sodium hydride (NaH) or Potassium Hydride (KH)
- N,N-Dimethylsulfamoyl chloride
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- Enolate Formation: The flask is charged with a suspension of sodium hydride in anhydrous THF. The ketone is added dropwise at room temperature. The mixture is then heated to reflux and stirred for several hours to allow for equilibration to the more stable thermodynamic enolate.
- Trapping the Enolate: The reaction mixture is cooled to 0 °C, and N,N-dimethylsulfamoyl chloride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).
- Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- Purification: The resulting crude product is purified by column chromatography to afford the thermodynamic enol N,N-dimethylsulfamate.

Data Presentation

Ketone Substrate	Base	Conditions	Product (Regioisomer)	Yield (%)	Reference
2-Methylcyclohexanone	LDA	THF, -78 °C to rt	2-Methylcyclohex-1-en-1-yl dimethylsulfamate (Kinetic)	Not specified	General Protocol
2-Methylcyclohexanone	NaH	THF, reflux	6-Methylcyclohex-1-en-1-yl dimethylsulfamate (Thermodynamic)	Not specified	General Protocol

Note: Specific yield data from literature for the synthesis of enol N,N-dimethylsulfamates is not readily available in the initial search. The table reflects the expected products based on established principles of kinetic and thermodynamic enolate control. Researchers should optimize conditions for their specific substrates.

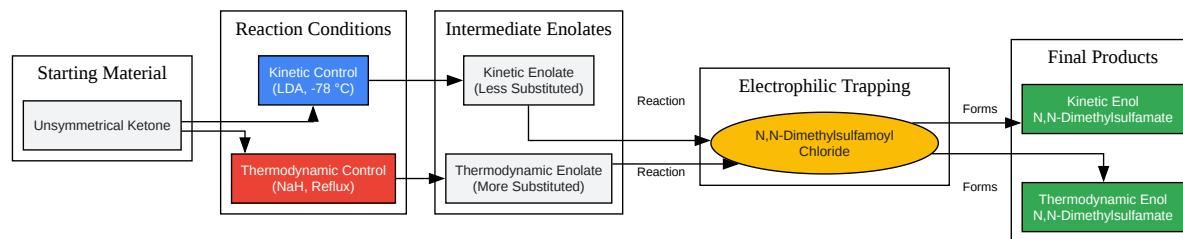
Applications in Drug Development

Enol sulfamates, particularly those derived from steroids, are potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#) By blocking STS, these compounds can reduce the levels of active estrogens and androgens that fuel the growth of tumors in tissues like the breast and prostate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

While much of the research has focused on steroid scaffolds, the enol N,N-dimethylsulfamate moiety itself is a key pharmacophore. The development of non-steroidal enol sulfamates could lead to new therapeutic agents with improved pharmacological profiles and fewer side effects. The synthetic protocols described here provide a pathway to generate diverse libraries of these compounds for screening and lead optimization in various disease areas, including inflammation and cancer.

Visualization of Synthetic Workflow

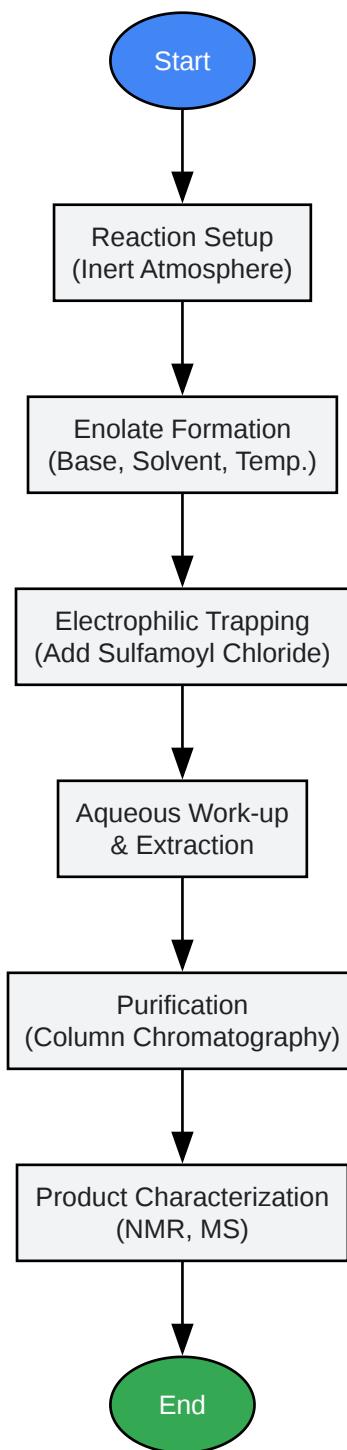
Logical Workflow for Regioselective Synthesis



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis of enol N,N-dimethylsulfamates.

General Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

Spectroscopic Data

The characterization of enol N,N-dimethylsulfamates is typically performed using standard spectroscopic techniques.

- ^1H NMR: The vinyl proton of the enol sulfamate will appear as a characteristic singlet or multiplet in the olefinic region (typically δ 5.0-6.5 ppm). The N-methyl protons will appear as a singlet around δ 2.8-3.0 ppm.
- ^{13}C NMR: The carbon atoms of the double bond will appear in the vinyl region of the spectrum (typically δ 100-150 ppm). The carbonyl carbon of the starting ketone will be absent.
- IR Spectroscopy: A strong absorption band corresponding to the S=O stretching vibrations of the sulfamate group will be observed around 1350 cm^{-1} and 1160 cm^{-1} . The C=O stretching band of the starting ketone (around 1715 cm^{-1}) will be absent.
- Mass Spectrometry: The molecular ion peak corresponding to the mass of the enol N,N-dimethylsulfamate should be observed.

Conclusion

The synthesis of enol N,N-dimethylsulfamates via the trapping of ketone enolates with N,N-dimethylsulfamoyl chloride is a robust and versatile method. By carefully selecting the base and reaction conditions, researchers can achieve high regioselectivity in the formation of either the kinetic or thermodynamic product. These compounds hold significant promise as pharmacological agents, particularly in the development of new anticancer and anti-inflammatory drugs. The protocols and information provided herein serve as a comprehensive guide for the synthesis and exploration of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of structural modification of enol-carboxamide-type nonsteroidal antiinflammatory drugs on COX-2/COX-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Enol N,N-Dimethylsulfamates from Ketones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295353#using-sulfamide-tetramethyl-for-the-synthesis-of-enol-n-n-dimethylsulfamates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com